molecular formula C15H13ClO3 B6406747 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid CAS No. 1261980-47-5

4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B6406747
CAS No.: 1261980-47-5
M. Wt: 276.71 g/mol
InChI Key: ZOZDKRLMNGZMJQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-10(15(17)18)3-5-12(9)13-6-4-11(16)8-14(13)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZDKRLMNGZMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691065
Record name 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-47-5
Record name 4'-Chloro-2'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with target molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-3-methylbenzoic acid
  • 4-Methoxy-3-methylbenzoic acid

Uniqueness

4-(4-Chloro-2-methoxyphenyl)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring, along with a methyl group, provides a unique structural framework that can be exploited for various applications.

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